4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid
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Overview
Description
4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and phenoxy groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine typically involves the reaction of 2,5-dimethylphenol with 4-chlorobutyronitrile to form 4-(2,5-dimethylphenoxy)butyronitrile. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group in intermediates can be reduced to amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitrile intermediates can produce primary amines .
Scientific Research Applications
4-[4-(2,5-Dimethylphenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the morpholine ring can modulate the compound’s overall activity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-sec-butylphenoxy)butyl]morpholine oxalate
- 2,6-dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine oxalate
Uniqueness
4-[4-(2,5-Dimethylphenoxy)butyl]morpholine stands out due to its specific structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPGIDWZLGUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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